molecular formula C19H24ClNOS B11141842 6-tert-butyl-3-chloro-N-cyclohexyl-1-benzothiophene-2-carboxamide

6-tert-butyl-3-chloro-N-cyclohexyl-1-benzothiophene-2-carboxamide

Cat. No.: B11141842
M. Wt: 349.9 g/mol
InChI Key: XNDHEYAAQGTTGJ-UHFFFAOYSA-N
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Description

6-tert-butyl-3-chloro-N-cyclohexyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a cyclohexyl amide group attached to the benzothiophene core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-tert-butyl-3-chloro-N-cyclohexyl-1-benzothiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of Substituents: The tert-butyl and chloro groups are introduced through electrophilic aromatic substitution reactions. The cyclohexyl amide group is introduced through an amide coupling reaction.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

6-tert-butyl-3-chloro-N-cyclohexyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

6-tert-butyl-3-chloro-N-cyclohexyl-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-chloro-N-cyclohexyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

6-tert-butyl-3-chloro-N-cyclohexyl-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:

    6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide: Lacks the cyclohexyl amide group.

    6-tert-butyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide: Contains a methyl amide group instead of a cyclohexyl amide group.

    6-tert-butyl-3-chloro-1-benzothiophene-2-carboxylic acid: Lacks the amide group entirely.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H24ClNOS

Molecular Weight

349.9 g/mol

IUPAC Name

6-tert-butyl-3-chloro-N-cyclohexyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H24ClNOS/c1-19(2,3)12-9-10-14-15(11-12)23-17(16(14)20)18(22)21-13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3,(H,21,22)

InChI Key

XNDHEYAAQGTTGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NC3CCCCC3)Cl

Origin of Product

United States

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